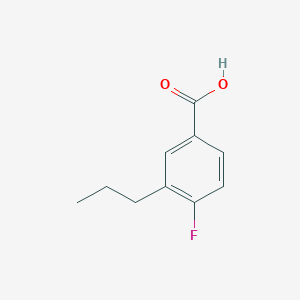

4-Fluoro-3-propylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-3-propylbenzoic acid is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 g/mol . It is an important compound with various applications in scientific research and industry.

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-propylbenzoic acid is 1S/C10H11FO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Fluoro-3-propylbenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

Nematic Phases in Liquid Crystals : A study by Sasaki et al. (1984) explored the synthesis of 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates, showing monotropic nematic phases. These compounds, including variants with a propyl group, were examined for their transition temperatures, melting enthalpies, birefringence, bulk viscosity, and dielectric anisotropies, contributing to the understanding of liquid crystal behaviors (Sasaki, Takeuchi, Sat, & Takatsu, 1984).

Solid-Phase Synthesis Techniques : Research by Stephensen & Zaragoza (1999) investigated the solid-phase synthesis of various compounds using 4-fluoro-3-nitrobenzoic acid. This work is significant in the synthesis of 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, showcasing the versatility of fluorinated benzoic acid derivatives in chemical synthesis (Stephensen & Zaragoza, 1999).

Organic Electronics : Tan et al. (2016) demonstrated the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-fluorobenzoic acid, significantly enhancing conductivity. This research is crucial for the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Biodegradation Studies : A study by Boersma et al. (2004) focused on the biodegradation of 3-fluorobenzoate by Sphingomonas sp., identifying toxic intermediates and elucidating the biodegradation pathway. This research provides insights into the environmental impact and degradation processes of fluorinated aromatic compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Pharmacological and Biological Activities

Antibacterial Agents Synthesis : Holla, Bhat, & Shetty (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones, incorporating 4-fluorobenzoic acid. These compounds demonstrated promising antibacterial activity, highlighting the potential of fluorinated compounds in developing new antibiotics (Holla, Bhat, & Shetty, 2003).

Cholinesterase Inhibitors for Alzheimer's Treatment : Szymański et al. (2012) synthesized derivatives of 4-fluorobenzoic acid to study their inhibitory effects on cholinesterases. These compounds showed potential for the treatment of neurodegenerative diseases like Alzheimer's (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).

Antitumor Activities : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, including derivatives of 4-fluorobenzoic acid, demonstrating potent cytotoxicity against breast cancer cell lines. This indicates the potential use of fluorinated compounds in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided, and it should be used only in well-ventilated areas .

Wirkmechanismus

Target of Action

The primary targets of 4-Fluoro-3-propylbenzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .

Mode of Action

The mode of action of 4-Fluoro-3-propylbenzoic acid is not well-documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives are often involved in reactions at the benzylic position , which could potentially influence the mode of action of 4-Fluoro-3-propylbenzoic acid

Biochemical Pathways

It’s worth noting that many compounds can enter cellular respiration through various intermediates . Depending on its specific targets and mode of action, 4-Fluoro-3-propylbenzoic acid could potentially influence a variety of biochemical pathways.

Eigenschaften

IUPAC Name |

4-fluoro-3-propylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGCZLDQVNFBMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471656 |

Source

|

| Record name | 4-Fluoro-3-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445018-80-4 |

Source

|

| Record name | 4-Fluoro-3-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)